- Rapid and scalable assembly of firefly luciferase substrates, Organic & Biomolecular Chemistry, 2015, 13(7), 2117-2121

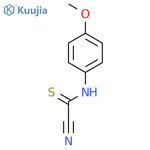

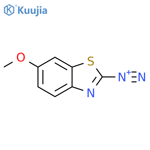

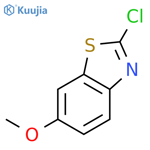

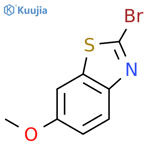

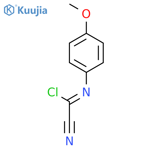

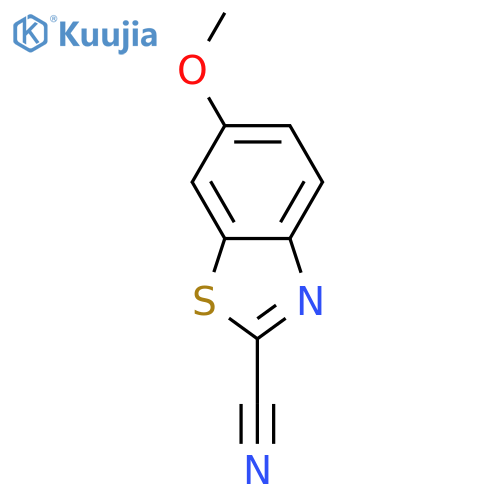

Cas no 943-03-3 (6-methoxy-1,3-benzothiazole-2-carbonitrile)

943-03-3 structure

商品名:6-methoxy-1,3-benzothiazole-2-carbonitrile

6-methoxy-1,3-benzothiazole-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 6-Methoxy-2-benzothiazolecarbonitrile

- 6-Methoxybenzothiazole-2-carbonitrile

- 2-Cyano-6-methoxybenzothiazole

- 6-methoxy-2-cyano-benzothiazole

- 6-methoxybenzo[d]thiazole-2-carbonitrile

- 2-cyano-6-methoxy benzothiozale

- 2-cyano-6-methoxybenzothiazol

- 2-CYANO-6-METHOXYBENZOTIAZOLE

- 6-METHOXY-2-BENZOTHIAZOLE-CARBONITRILE

- 6-Methoxy-2-cyanobenzothiazole

- 6-methoxybenzothiazol-2-carbonitrile

- 6-Methoxy-1,3-benzothiazole-2-carbonitrile

- 6-methoxy-benzothiazole-2-carbonitrile

- 2-Benzothiazolecarbonitrile, 6-methoxy-

- DEWDWBYQOFXKIH-UHFFFAOYSA-N

- NSC377382

- PubChem9766

- KSC486M5P

- 2-cyano-6-methoxybenzthiazole

- BEN042

- 6-Methoxy-2-benzothiazolecarbonitrile (ACI)

- NSC 377382

- 2-Cyano-6-methoxybenzothiazole, 99%

- FS-1338

- AC-7701

- 943-03-3

- DB-012659

- SCHEMBL906609

- AKOS000814239

- EN300-235644

- CS-M0620

- GEO-00839

- W-200532

- 6-Methoxy-1,3-benzothiazole-2-carbonitrile #

- MFCD00010537

- NSC-377382

- SY036854

- 2-cyano-6-methyoxy-benzothiazole

- 2-cyano-6-methoxy-benzothiazole

- F2167-0001

- InChI=1/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H

- DTXSID00321545

- 6-methoxy-1,3-benzothiazole-2-carbonitrile

-

- MDL: MFCD00010537

- インチ: 1S/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H3

- InChIKey: DEWDWBYQOFXKIH-UHFFFAOYSA-N

- ほほえんだ: N#CC1SC2C(=CC=C(C=2)OC)N=1

計算された属性

- せいみつぶんしりょう: 190.02000

- どういたいしつりょう: 190.02008399g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 74.2

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.2938 (rough estimate)

- ゆうかいてん: 128.0 to 132.0 deg-C

- ふってん: 334.9°C at 760 mmHg

- 屈折率: 1.6800 (estimate)

- ようかいど: chloroform: soluble5%, clear, colorless to faintly yellow

- PSA: 74.15000

- LogP: 2.17658

- ようかいせい: 未確定

6-methoxy-1,3-benzothiazole-2-carbonitrile セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302 + H312 + H332-H315-H319-H335

- 警告文: P261-P280-P305 + P351 + P338

- 危険物輸送番号:3439

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26-S36-S36/37

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- リスク用語:R20/21/22

6-methoxy-1,3-benzothiazole-2-carbonitrile 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-methoxy-1,3-benzothiazole-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047098-100mg |

6-Methoxybenzo[d]thiazole-2-carbonitrile |

943-03-3 | 98% | 100mg |

¥45 | 2023-02-17 | |

| TRC | C981840-25g |

2-Cyano-6-methoxybenzothiazole |

943-03-3 | 25g |

$523.00 | 2023-05-18 | ||

| Chemenu | CM160698-10g |

6-Methoxybenzo[d]thiazole-2-carbonitrile |

943-03-3 | 95%+ | 10g |

$249 | 2023-01-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047098-5g |

6-Methoxybenzo[d]thiazole-2-carbonitrile |

943-03-3 | 98% | 5g |

¥592.00 | 2024-04-24 | |

| Enamine | EN300-235644-0.1g |

6-methoxy-1,3-benzothiazole-2-carbonitrile |

943-03-3 | 95% | 0.1g |

$28.0 | 2024-06-19 | |

| eNovation Chemicals LLC | D573997-25g |

6-methoxy-2-Benzothiazolecarbonitrile |

943-03-3 | 97% | 25g |

$600 | 2023-09-03 | |

| Ambeed | A362687-5g |

6-Methoxybenzo[d]thiazole-2-carbonitrile |

943-03-3 | 96% | 5g |

$64.0 | 2025-02-24 | |

| BAI LING WEI Technology Co., Ltd. | 224045-1G |

2-Cyano-6-methoxybenzothiazole, 99% |

943-03-3 | 99% | 1G |

¥ 671 | 2022-04-26 | |

| Apollo Scientific | OR302169-1g |

6-Methoxy-1,3-benzothiazole-2-carbonitrile |

943-03-3 | 98+% | 1g |

£17.00 | 2025-03-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C119076-5g |

6-methoxy-1,3-benzothiazole-2-carbonitrile |

943-03-3 | 97% | 5g |

¥564.90 | 2023-09-03 |

6-methoxy-1,3-benzothiazole-2-carbonitrile 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium bromide , Cuprous iodide Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide , Dimethylformamide ; 2 h, 120 °C

リファレンス

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Sulfolane

リファレンス

- Bioluminescence, photophysical, computational and molecular docking studies of fully conformationally restricted enamine infraluciferin, Organic & Biomolecular Chemistry, 2023, 21(14), 2941-2949

合成方法 4

はんのうじょうけん

1.1 Reagents: Potassium cyanide Catalysts: Dibenzo-18-crown-6 , Borate(1-), tetrafluoro-, copper(2+) (2:1), hexahydrate Solvents: Acetonitrile ; 2 min, rt

1.2 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ; 30 min, rt

1.3 Solvents: Acetonitrile ; 1 h, rt

1.2 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ; 30 min, rt

1.3 Solvents: Acetonitrile ; 1 h, rt

リファレンス

- Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors, Polycyclic Aromatic Compounds, 2020, 40(3), 660-669

合成方法 5

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium bromide , Cuprous iodide Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide , Dimethylformamide ; 3 h, 120 °C

リファレンス

- Expedient Synthesis of Electronically Modified Luciferins for Bioluminescence Imaging, Journal of the American Chemical Society, 2012, 134(18), 7604-7607

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Reagents: Ethanol , Sodium Solvents: Ethanol ; 10 min, rt

1.2 Solvents: Dimethyl sulfoxide ; rt → 120 °C; 85 - 90 °C; 5 h, 108 - 110 °C; 108 °C → 80 °C

1.3 Reagents: Water ; 0 °C

1.2 Solvents: Dimethyl sulfoxide ; rt → 120 °C; 85 - 90 °C; 5 h, 108 - 110 °C; 108 °C → 80 °C

1.3 Reagents: Water ; 0 °C

リファレンス

- Cyanation method for preparing 2-cyano-6-methoxybenzothiazole from 2-chloro-6-methoxybenzothiazole and acetone cyanohydrin in the presence of an alkali metal alcoholate, Russian Federation, , ,

合成方法 8

合成方法 9

はんのうじょうけん

1.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine , Cuprous iodide Solvents: Acetonitrile ; 30 min

1.2 Reagents: Tetradecyltrimethylammonium bromide ; 30 min, rt; 16 h, reflux

1.2 Reagents: Tetradecyltrimethylammonium bromide ; 30 min, rt; 16 h, reflux

リファレンス

- Synthesis, characterization and computational studies of 2-cyano-6-methoxybenzothiazole as a firefly-luciferin precursor, Heterocyclic Communications, 2018, 24(5), 255-258

合成方法 10

合成方法 11

合成方法 12

はんのうじょうけん

1.1 Reagents: Acetyl chloride , Sodium nitrite Solvents: 1,4-Dioxane ; 11 h, 140 °C; 140 °C → rt

1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt

1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt

リファレンス

- Direct Transformation of Nitrogen-Containing Methylheteroarenes to Heteroaryl Nitrile by Sodium Nitrite, Organic Letters, 2022, 24(34), 6341-6345

合成方法 13

はんのうじょうけん

1.1 Reagents: Potassium iodide , Oxygen Catalysts: Palladium chloride , Cuprous iodide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 4 h, 120 °C

リファレンス

- Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides, Molecules, 2022, 27(23),

合成方法 14

合成方法 15

合成方法 16

合成方法 17

はんのうじょうけん

1.1 Reagents: Lead tetraacetate Solvents: Xylene ; 8 - 10 h, 150 °C

リファレンス

- Facile Conversion of Aryl Amines Having No α-Methylene to Aryl Nitriles, ACS Omega, 2022, 7(35), 31348-31351

合成方法 18

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 5 °C; < 10 °C; 2 h, < 10 °C → rt

リファレンス

- A new application of the "mild thiolation" concept for an efficient three-step synthesis of 2-cyanobenzothiazoles: a new approach to Firefly-luciferin precursors, Journal of Sulfur Chemistry, 2012, 33(1), 9-16

合成方法 19

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 1 h, rt; rt → 5 °C

1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 30 min, 5 °C; 30 min, 5 °C → rt; 4 h, 40 °C

1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 30 min, 5 °C; 30 min, 5 °C → rt; 4 h, 40 °C

リファレンス

- Preparation of luciferin derivatives for use in bioluminescence imaging, World Intellectual Property Organization, , ,

合成方法 20

はんのうじょうけん

1.1 Catalysts: Graphite ; 5 min, 150 °C

1.2 Solvents: Dichloromethane

1.2 Solvents: Dichloromethane

リファレンス

- Eco-Friendly Microwave-Assisted Scaleable Synthesis of 2-Cyanobenzothiazoles via N-Arylimino-1,2,3-dithiazoles, Synthetic Communications, 2003, 33(21), 3795-3804

6-methoxy-1,3-benzothiazole-2-carbonitrile Raw materials

- 6-methoxy-2-methyl-1,3-benzothiazole

- Carbonocyanidothioicamide, N-(4-methoxyphenyl)-

- 2-iodo-6-methoxy-1,3-benzothiazole

- N-1H-Diazirin-3-yl-6-methoxy-2-benzothiazolamine

- 2-chloro-6-methoxy-1,3-benzothiazole

- 2-Bromo-6-methoxy-1,3-benzothiazole

- Potassium Ferrocyanide Trihydrate

- 6-Methoxybenzo[d]thiazole-2-carboxamide

- Borate(1-),tetrafluoro-

- 6-Methoxy-2-benzothiazolediazonium

- 4,5-Dichloro-1,2,3-dithiazolium chloride

- 2-Bromo-4-methoxyaniline

- (5z)-4-chloro-n-(4-methoxyphenyl)-5h-1,2,3-dithiazol-5-imine

6-methoxy-1,3-benzothiazole-2-carbonitrile Preparation Products

6-methoxy-1,3-benzothiazole-2-carbonitrile 関連文献

-

Zhiyi Yao,Hua Bai,Chun Li,Gaoquan Shi Chem. Commun. 2011 47 7431

-

Yuma Ikeda,Tsuyoshi Saitoh,Kazuki Niwa,Takahiro Nakajima,Nobuo Kitada,Shojiro A. Maki,Moritoshi Sato,Daniel Citterio,Shigeru Nishiyama,Koji Suzuki Chem. Commun. 2018 54 1774

-

Yongqian Xu,Benhao Li,Liangliang Xiao,Weiwei Li,Chenyuan Zhang,Shiguo Sun,Yi Pang Chem. Commun. 2013 49 7732

943-03-3 (6-methoxy-1,3-benzothiazole-2-carbonitrile) 関連製品

- 939-69-5(6-hydroxy-1,3-benzothiazole-2-carbonitrile)

- 7267-38-1(5-Hydroxybenzodthiazole-2-carbonitrile)

- 7267-35-8(5-Methoxybenzo[d]thiazole-2-carbonitrile)

- 7267-31-4(4-Hydroxybenzo[d]thiazole-2-carbonitrile)

- 7267-30-3(4-Methoxybenzo[d]thiazole-2-carbonitrile)

- 7267-36-9(7-Methoxybenzo[d]thiazole-2-carbonitrile)

- 7267-41-6(4,6-Dihydroxybenzodthiazole-2-carbonitrile)

- 91634-13-8(6-Ethoxybenzo[d]thiazole-2-carbonitrile)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:943-03-3)6-methoxy-1,3-benzothiazole-2-carbonitrile

清らかである:99%

はかる:25g

価格 ($):328.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:943-03-3)2-氰基-6-甲氧基苯并噻唑

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ